molecular formula C16H22ClNO3 B1598958 4-Boc-2-(4-chlorophenyl)-2-methylmorpholine CAS No. 271245-35-3

4-Boc-2-(4-chlorophenyl)-2-methylmorpholine

Cat. No. B1598958
CAS RN: 271245-35-3
M. Wt: 311.8 g/mol
InChI Key: GFOKOPAQAGLVHF-UHFFFAOYSA-N
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Description

4-Boc-2-(4-chlorophenyl)-2-methylmorpholine, also known as Boc-2-Me-4-Cl-Morpholine, is a chemical compound that is commonly used in scientific research. This compound is a derivative of morpholine and has a Boc (t-butoxycarbonyl) protecting group, which makes it a useful intermediate for the synthesis of various other compounds.

Mechanism of Action

The mechanism of action of 4-Boc-2-(4-chlorophenyl)-2-methylmorpholinel-Morpholine is not well understood. However, it is believed that this compound may act as a neurotransmitter or neuromodulator in the brain. It has also been suggested that 4-Boc-2-(4-chlorophenyl)-2-methylmorpholinel-Morpholine may have an effect on the serotonergic and dopaminergic systems in the brain.
Biochemical and Physiological Effects:
4-Boc-2-(4-chlorophenyl)-2-methylmorpholinel-Morpholine has been shown to have various biochemical and physiological effects. In one study, it was found that this compound can inhibit the growth of cancer cells in vitro. It has also been shown to have an effect on the immune system, with some studies suggesting that it may have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-Boc-2-(4-chlorophenyl)-2-methylmorpholinel-Morpholine is its versatility. This compound can be used as an intermediate for the synthesis of various other compounds, making it a valuable tool for organic chemists. However, one limitation of 4-Boc-2-(4-chlorophenyl)-2-methylmorpholinel-Morpholine is its relatively low yield. This can make it difficult and expensive to produce large quantities of this compound.

Future Directions

There are several future directions for research on 4-Boc-2-(4-chlorophenyl)-2-methylmorpholinel-Morpholine. One area of interest is the compound's potential as a drug candidate. Its ability to inhibit cancer cell growth and its anti-inflammatory properties make it a promising candidate for further study. Another area of interest is the compound's effect on the brain. Further research is needed to fully understand the mechanism of action of 4-Boc-2-(4-chlorophenyl)-2-methylmorpholinel-Morpholine and its potential as a neuromodulator.

Scientific Research Applications

4-Boc-2-(4-chlorophenyl)-2-methylmorpholinel-Morpholine has various applications in scientific research. One of the most common uses of this compound is in the synthesis of other compounds. The Boc-protecting group can be easily removed, allowing for further functionalization of the molecule. This makes 4-Boc-2-(4-chlorophenyl)-2-methylmorpholinel-Morpholine a useful intermediate for the synthesis of various drugs and other organic compounds.

properties

IUPAC Name

tert-butyl 2-(4-chlorophenyl)-2-methylmorpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO3/c1-15(2,3)21-14(19)18-9-10-20-16(4,11-18)12-5-7-13(17)8-6-12/h5-8H,9-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOKOPAQAGLVHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCO1)C(=O)OC(C)(C)C)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20400604
Record name 4-BOC-2-(4-CHLOROPHENYL)-2-METHYLMORPHOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Boc-2-(4-chlorophenyl)-2-methylmorpholine

CAS RN

271245-35-3
Record name 4-BOC-2-(4-CHLOROPHENYL)-2-METHYLMORPHOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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